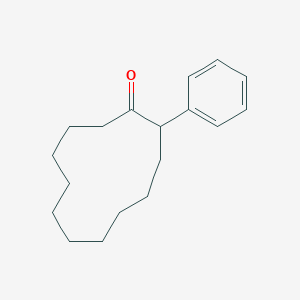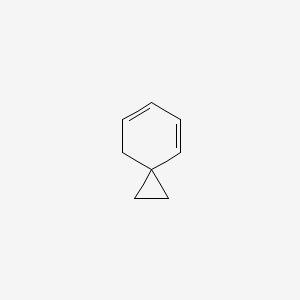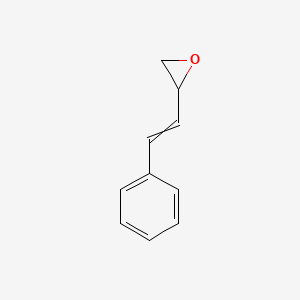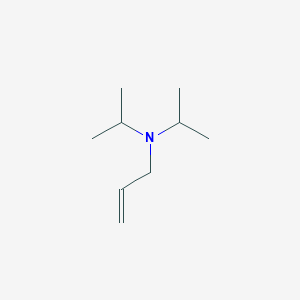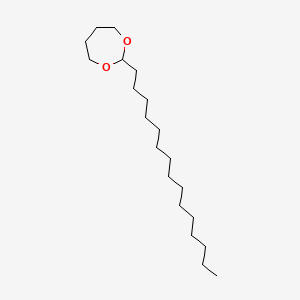
1,3-Dioxepane, 2-pentadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepane, 2-pentadecyl- is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.5304 g/mol It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms
Métodos De Preparación
The synthesis of 1,3-Dioxepane, 2-pentadecyl- involves several steps. One common method includes the reaction of diols with primary alcohols in the presence of a catalytic system such as FeCl3-NaNO2/O2 under irradiation . This method allows for the formation of the dioxepane ring structure. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,3-Dioxepane, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogens or other nucleophiles replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dioxepane, 2-pentadecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxepane, 2-pentadecyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular activities.
Comparación Con Compuestos Similares
1,3-Dioxepane, 2-pentadecyl- can be compared with other similar compounds such as:
1,3-Dioxepane: A simpler analog with a molecular formula of C5H10O2 .
2-Methyl-1,3-dioxepane: A methyl-substituted derivative with similar structural properties.
The uniqueness of 1,3-Dioxepane, 2-pentadecyl- lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics.
Propiedades
Fórmula molecular |
C20H40O2 |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 |
Clave InChI |
QZZVQKZZBUCTHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


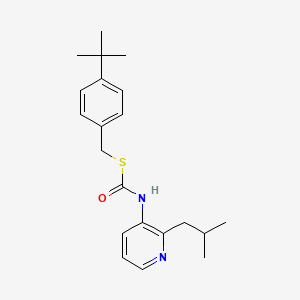
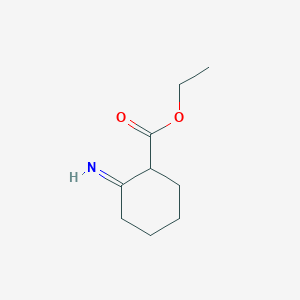
![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
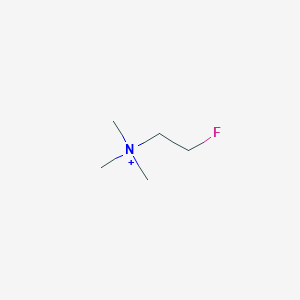
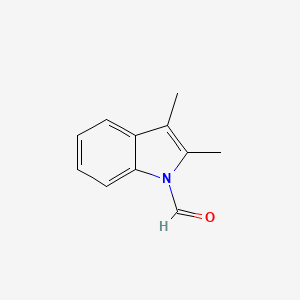
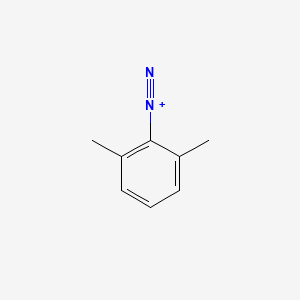
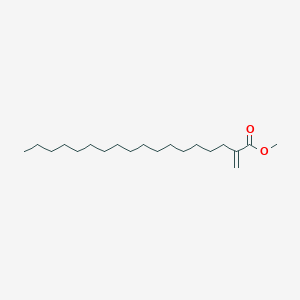
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

